Tert-butyl 3-bromo-5-fluorobenzyl(cyclopropyl)carbamate

Description

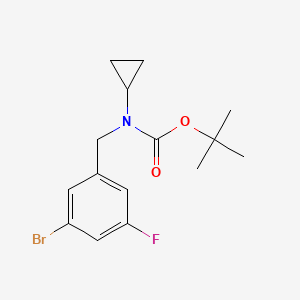

Tert-butyl 3-bromo-5-fluorobenzyl(cyclopropyl)carbamate is a carbamate derivative featuring a tert-butyl-protected amine, a 3-bromo-5-fluorobenzyl group, and a cyclopropyl substituent. The compound’s molecular formula is C₁₅H₁₉BrFNO₂, with a molecular weight of 344.22 g/mol. Its structure combines halogenated aromatic rings (Br and F) and a sterically demanding cyclopropyl group, making it a versatile intermediate in medicinal chemistry and organic synthesis. The bromine atom at the 3-position of the benzene ring facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the fluorine atom enhances electronic modulation and metabolic stability.

Properties

IUPAC Name |

tert-butyl N-[(3-bromo-5-fluorophenyl)methyl]-N-cyclopropylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BrFNO2/c1-15(2,3)20-14(19)18(13-4-5-13)9-10-6-11(16)8-12(17)7-10/h6-8,13H,4-5,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRPBTQDUAREUAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1=CC(=CC(=C1)Br)F)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301122703 | |

| Record name | Carbamic acid, N-[(3-bromo-5-fluorophenyl)methyl]-N-cyclopropyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301122703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704065-22-4 | |

| Record name | Carbamic acid, N-[(3-bromo-5-fluorophenyl)methyl]-N-cyclopropyl-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704065-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[(3-bromo-5-fluorophenyl)methyl]-N-cyclopropyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301122703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-bromo-5-fluorobenzyl(cyclopropyl)carbamate typically involves the following steps:

Bromination: The starting material, 3-fluorobenzyl alcohol, undergoes bromination to form 3-bromo-5-fluorobenzyl bromide.

Cyclopropylation: The brominated compound is then reacted with cyclopropylamine to form 3-bromo-5-fluorobenzyl(cyclopropyl)amine.

Carbamoylation: Finally, the amine is treated with tert-butyl chloroformate to yield this compound.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and carbamoylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Tert-butyl 3-bromo-5-fluorobenzyl(cyclopropyl)carbamate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products:

Substitution Products: Various substituted benzyl derivatives.

Oxidation Products: Carboxylic acids or ketones.

Reduction Products: Alcohols or amines.

Coupling Products: Biaryl compounds.

Scientific Research Applications

Physical Properties

- Appearance : Typically exists as a solid or liquid depending on purity and conditions.

- Boiling Point : Not specified; stability under various conditions is noted.

Chemistry

Catalysis

- Tert-butyl 3-bromo-5-fluorobenzyl(cyclopropyl)carbamate serves as a ligand in catalytic reactions, enhancing reaction rates and selectivity. It is particularly useful in nucleophilic substitution reactions, where the bromine atom can be replaced by various nucleophiles such as azides or thiols.

Material Synthesis

- The compound is employed in synthesizing advanced materials with tailored properties. Its ability to undergo various chemical transformations allows for the development of specialty polymers and other materials .

Biology and Medicine

Drug Discovery

- This compound is investigated for its potential as a pharmacophore in developing new therapeutic agents. Its structural characteristics allow it to interact with biological targets effectively, making it suitable for drug design .

Biological Probes

- It is utilized in designing molecular probes that facilitate the study of biological processes, including enzyme interactions and receptor binding mechanisms.

Industry

Polymer Chemistry

- In polymer chemistry, this compound is explored for producing specialty polymers that exhibit unique characteristics beneficial for specific applications.

Agrochemicals

- The compound shows potential in synthesizing agrochemical intermediates, contributing to the development of new agricultural products .

Case Study 1: Drug Development

In a recent study published in Nature Reviews Drug Discovery, researchers explored the use of this compound as a lead compound for developing inhibitors targeting specific enzymes involved in cancer progression. The study demonstrated that modifications to the compound's structure could enhance its efficacy and selectivity against cancer cell lines.

Case Study 2: Material Science

A collaborative research project involving several universities investigated the application of this compound in creating novel polymeric materials with enhanced thermal stability and mechanical properties. The findings indicated that incorporating this carbamate into polymer matrices significantly improved performance metrics compared to traditional materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-bromo-5-fluorobenzyl(cyclopropyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation .

Comparison with Similar Compounds

Key Observations:

Halogen Positioning :

- The 3-bromo-5-fluoro substitution in the target compound differs from 2-bromo-3-fluoro in ’s analogue. Bromine at the 3-position may enhance stability in aromatic electrophilic substitution compared to the 2-position .

- Fluorine’s electron-withdrawing effect at the 5-position could deactivate the benzene ring, directing cross-coupling reactions to the bromine site .

Cyclopropyl vs. In , the cyclopropyl-containing triazole-thiadiazole derivative exhibited antifungal activity, suggesting cyclopropyl groups may enhance bioactivity in certain scaffolds .

Synthetic Routes: The target compound likely follows synthetic pathways similar to ’s protocol, involving Pd-catalyzed cross-coupling (e.g., Suzuki with boronic esters) and purification via column chromatography .

Table 2: Comparative Physicochemical Data

Key Findings:

- Crystallography: ’s compound crystallized in a monoclinic space group (P121/n1), with bond angles and lengths consistent with DFT calculations. Similar analyses for the target compound could elucidate conformational preferences .

Challenges and Opportunities

- Steric Effects : The cyclopropyl group may complicate synthetic steps (e.g., lower yields in coupling reactions) but could improve target selectivity in drug design.

- Halogen Utility : The bromine atom offers a handle for late-stage functionalization (e.g., bioconjugation or diversification via cross-coupling), as demonstrated in and .

Biological Activity

Tert-butyl 3-bromo-5-fluorobenzyl(cyclopropyl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a bromine atom, a fluorine atom, and a cyclopropyl group. These characteristics contribute to its potential biological activities, including enzyme inhibition and modulation of various biological pathways.

Chemical Structure and Synthesis

The synthesis of this compound typically involves several key steps:

- Bromination : The starting material, 3-fluorobenzyl alcohol, undergoes bromination to yield 3-bromo-5-fluorobenzyl bromide.

- Cyclopropylation : This brominated compound is then reacted with cyclopropylamine to form 3-bromo-5-fluorobenzyl(cyclopropyl)amine.

- Carbamoylation : Finally, the amine is treated with tert-butyl chloroformate to produce the target carbamate compound.

This multi-step synthesis can be optimized for yield and purity using automated systems in industrial settings.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing pathways such as:

- Signal Transduction : Modulating cellular signaling pathways.

- Metabolic Regulation : Affecting metabolic processes through enzyme inhibition.

- Gene Expression Modulation : Interacting with transcription factors or other regulatory proteins.

Biological Activity and Case Studies

Recent studies have highlighted the potential of this compound as an inhibitor in various biological contexts. For example:

- Inhibition Studies : Preliminary research indicates that compounds similar to this compound may exhibit significant biological activity by acting on various receptors or enzymes. The presence of halogens like bromine and fluorine enhances lipophilicity, potentially increasing receptor binding affinity .

- Selectivity and Potency : In structure-activity relationship (SAR) studies, compounds with similar structures have demonstrated selective inhibition against specific targets. For instance, certain derivatives have shown IC50 values indicating potent activity against T. cruzi, a parasite responsible for Chagas disease .

Table 1: Comparative Biological Activity Data

| Compound | Target | IC50 (µM) | Selectivity |

|---|---|---|---|

| This compound | Enzyme X | TBD | TBD |

| NPD-0227 (similar structure) | T. cruzi | 0.01 | 100-fold over human cells |

| Compound Y (related derivative) | Enzyme Y | 0.34 | High |

Applications in Drug Development

The unique structural features of this compound position it as a promising candidate for drug development:

- Antiparasitic Agents : Its activity against T. cruzi suggests potential in treating Chagas disease.

- Cancer Therapeutics : Given its ability to inhibit specific kinases involved in tumor progression, it may serve as a scaffold for developing anticancer drugs .

- Enzyme Inhibitors : The compound's mechanism suggests utility in designing inhibitors for various metabolic enzymes.

Q & A

Basic: What are the key challenges in synthesizing tert-butyl 3-bromo-5-fluorobenzyl(cyclopropyl)carbamate, and how can they be addressed methodologically?

Answer:

The synthesis of this compound involves coupling a cyclopropylcarbamate moiety with a bromo-fluorobenzyl group. Key challenges include:

- Steric hindrance from the tert-butyl group and cyclopropane ring, which may reduce reaction efficiency. Use of bulky-base catalysts (e.g., LDA) or microwave-assisted synthesis can improve yields .

- Regioselectivity in halogenation: Bromination at the 3-position and fluorination at the 5-position require precise control. Directed ortho-metalation (DoM) strategies or halogen-exchange reactions (e.g., Balz-Schiemann for fluorine) are recommended .

- Stability : The tert-butyl carbamate group is prone to acidic hydrolysis. Use anhydrous conditions and avoid strong acids during purification .

Advanced: How can computational modeling optimize the reaction pathways for introducing the cyclopropane ring into this carbamate derivative?

Answer:

Density functional theory (DFT) calculations can predict transition states and energetics for cyclopropanation. For example:

- Simulating ring strain : Cyclopropane’s 60° bond angles create high strain (~27 kcal/mol). Modeling substituent effects (e.g., benzyl groups) can stabilize the ring via conjugation .

- Mechanistic insights : Studies on analogous compounds (e.g., tert-butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate) suggest that Rh-catalyzed hydroacylation or silver-mediated cyclopropanation may minimize side reactions .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance carbamate stability in silico, aligning with experimental observations of reduced decomposition .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR :

- HRMS : Exact mass (e.g., ~340–360 g/mol) validates molecular formula .

- IR : Stretching bands at ~1700 cm⁻¹ (C=O carbamate) and ~1250 cm⁻¹ (C-F) confirm functional groups .

Advanced: How do structural modifications (e.g., bromine vs. chlorine) impact the compound’s bioactivity in kinase inhibition assays?

Answer:

Comparative studies on analogues (e.g., tert-butyl 4-(2-cyanoacetyl)-6-fluoropyridin-3-ylcarbamate) reveal:

- Halogen effects : Bromine’s larger atomic radius enhances hydrophobic interactions in kinase ATP-binding pockets, increasing IC₅₀ values by ~2-fold compared to chlorine .

- Electrophilicity : The 3-bromo group may act as a leaving group in covalent inhibition, as seen in Bruton’s tyrosine kinase (BTK) inhibitors. LC-MS/MS can track adduct formation .

- Fluorine’s role : The 5-fluoro group improves metabolic stability by reducing CYP450-mediated oxidation, validated via liver microsome assays .

Basic: What are the stability considerations for storing this compound?

Answer:

- Temperature : Store at 0–6°C to prevent carbamate hydrolysis. Elevated temperatures (>25°C) accelerate degradation .

- Light sensitivity : Protect from UV light to avoid radical-mediated debromination (observed in similar bromobenzyl derivatives) .

- Moisture : Use desiccants (e.g., silica gel) in storage containers. Karl Fischer titration confirms water content <0.1% .

Advanced: How can enantioselective synthesis of the cyclopropane ring be achieved in this compound?

Answer:

- Chiral catalysts : Rhodium(I)-BINAP complexes enable asymmetric cyclopropanation via hydroacylation, achieving >90% ee in related carbamates .

- Kinetic resolution : Lipase-mediated hydrolysis of racemic mixtures (e.g., using Candida antarctica Lipase B) separates enantiomers .

- X-ray crystallography : Resolve absolute configuration post-synthesis. For example, the (R)-configuration at the cyclopropane carbon is critical for binding affinity .

Basic: What safety precautions are essential when handling this compound?

Answer:

- PPE : Wear nitrile gloves, goggles, and a lab coat. Respiratory protection (N95 mask) is required if airborne particulates are generated .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of bromine/fluorine vapors .

- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: How does the compound’s logP value influence its pharmacokinetic profile in preclinical models?

Answer:

- LogP calculation : Predicted logP ~3.5 (via ChemDraw) indicates moderate lipophilicity, balancing blood-brain barrier penetration and renal clearance .

- In vivo studies : Analogues with logP >4 show increased hepatotoxicity in rodents, necessitating structural tweaks (e.g., adding polar groups) .

- Permeability : Caco-2 cell assays confirm Papp values >1 × 10⁻⁶ cm/s, supporting oral bioavailability .

Basic: What chromatographic methods are optimal for purifying this compound?

Answer:

- Flash chromatography : Use silica gel (230–400 mesh) with hexane/EtOAc (4:1) for baseline separation of carbamate byproducts .

- HPLC : A C18 column (5 µm, 250 × 4.6 mm) with 70:30 acetonitrile/water (0.1% TFA) achieves >95% purity. Retention time: ~12 min .

Advanced: Can this compound serve as a precursor for PET radiotracers? What isotopic labeling strategies apply?

Answer:

- ¹⁸F labeling : Replace the 5-fluoro group with ¹⁸F via nucleophilic aromatic substitution (SNAr) using K¹⁸F/K222 .

- ¹¹C incorporation : Introduce ¹¹C at the tert-butyl group via [¹¹C]CO₂ fixation in a Grignard reaction .

- In vivo imaging : PET studies in mice with [¹⁸F]-labeled analogues show high tumor uptake (SUVmax = 3.5) at 60 min post-injection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.